2'-Bromo-5'-chloro-3'-(trifluoromethyl)phenacyl chloride
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Overview
Description
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H4BrCl2F3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the bromination and chlorination of a trifluoromethyl-substituted phenacyl chloride. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The phenacyl chloride moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or hydrocarbons.
Scientific Research Applications
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and trifluoromethyl groups into target molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms can participate in substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties. The phenacyl chloride moiety can undergo various transformations, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
Uniqueness: 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride structure. This unique combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-5(7(16)3-11)1-4(12)2-6(8)9(13,14)15/h1-2H,3H2 |
InChI Key |
HACFAKYHHIBMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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